molecular formula C7H3ClF4 B024670 2-Chloro-6-fluorobenzotrifluoride CAS No. 103889-37-8

2-Chloro-6-fluorobenzotrifluoride

Cat. No. B024670
CAS RN: 103889-37-8
M. Wt: 198.54 g/mol
InChI Key: ILUCOEVDXAZECW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of liquid fluorinating agents and carbene precursors. For instance, carbene complexes of phosphorus(V) fluorides with perfluoroalkyl groups have been synthesized by oxidative addition, highlighting a method for generating ionic liquids through such intermediates (Dalton Transactions, 2014). Another approach involves electrophilic fluorination using specific reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) to achieve regioselective fluorination of aromatic compounds in aqueous conditions, demonstrating the versatility of fluorination techniques in synthetic chemistry (The Journal of Organic Chemistry, 2015).

Molecular Structure Analysis

Molecular structure investigations of fluorobenzenes, including those similar to 2-Chloro-6-fluorobenzotrifluoride, have been conducted through methods like gas-phase electron diffraction. These studies reveal the impact of fluorine substitutions on the benzene ring, indicating significant angular ring deformation and the influence of substituents on molecular geometry (The Journal of Physical Chemistry, 1992).

Chemical Reactions and Properties

Fluoroform has been utilized as a source for difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, showcasing the reactivity of fluoro compounds towards the formation of novel derivatives under moderate conditions (The Journal of Organic Chemistry, 2013). Furthermore, the electrophilic aromatic substitution facilitated by compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate underlines the diverse reactivity patterns achievable through fluorination (Journal of Fluorine Chemistry, 2003).

Physical Properties Analysis

Studies on the vibrational spectra and nonlinear optical (NLO) analysis of halogenated derivatives, including those similar to this compound, provide insights into the physical properties influenced by halogen substitutions. These analyses include FTIR, FT-Raman spectra, and computational studies for a comprehensive understanding of molecular vibrations and electronic properties (Spectrochimica Acta Part A, 2015).

Chemical Properties Analysis

The reactivity and stability of fluoro and chloro substituents in aromatic compounds have been examined, highlighting the relative abilities of fluorine and chlorine to stabilize carbenium ions. Such studies are crucial for understanding the electronic effects induced by these halogens in various chemical contexts (Journal of the American Chemical Society, 2000).

Scientific Research Applications

Environmental Persistence and Toxicity of Fluorinated Alternatives

  • Research on fluorinated compounds like 2-Chloro-6-fluorobenzotrifluoride has highlighted the environmental persistence and potential toxicity of these substances. Studies have focused on their distribution, bioaccumulation, and the need for alternative compounds with reduced environmental impact. A critical review discusses the sources, fates, and effects of alternative per- and polyfluoroalkyl substances (PFAS), emphasizing the importance of identifying compounds that can replace PFASs without compromising on toxicity and environmental safety (Yu Wang et al., 2019).

Fluoroalkylation Reactions in Aqueous Media

  • The advancement of fluoroalkylation methods, particularly in aqueous media, is crucial for the synthesis of fluorine-containing pharmaceuticals, agrochemicals, and materials. The review by Hai‐Xia Song et al. (2018) explores the progress in aqueous fluoroalkylation, highlighting the environmental benefits and the role of this compound as a key reagent in these reactions. This development aligns with green chemistry principles, offering a pathway to incorporate fluorinated groups into molecules efficiently and environmentally friendly manner (Hai‐Xia Song et al., 2018).

Synthesis and Characterization of Fluoropolymers

  • Polytetrafluoroethylene (PTFE) and related fluoropolymers, which may utilize this compound in their synthesis, exhibit remarkable chemical and physical properties. These include chemical inertness, hydrophobicity, excellent thermal stability, and a low coefficient of friction, making them suitable for a wide range of applications. The comprehensive review by G. Puts et al. (2019) details the synthesis, properties, and applications of PTFE, underscoring the importance of understanding the relationships between synthesis conditions and material properties (G. Puts et al., 2019).

Exploration of Transition Metal Compounds

  • Investigations into transition metal oxides, nitrides, carbides, and sulfides have utilized techniques such as near-edge X-ray absorption fine structure (NEXAFS) to study their electronic and structural properties. Research in this area may leverage this compound as a reagent or component in synthesizing or modifying these compounds, contributing to a deeper understanding of their unique characteristics and potential applications (Jingguang G. Chen, 1998).

Microbial Degradation of Polyfluoroalkyl Chemicals

  • The environmental fate and biodegradability of polyfluoroalkyl chemicals, including compounds related to this compound, have been reviewed to assess microbial degradation pathways. This research is critical for understanding how these persistent chemicals break down in the environment and the potential for mitigating their impact through bioremediation strategies (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

2-Chloro-6-fluorobenzotrifluoride is considered hazardous. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1-chloro-3-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUCOEVDXAZECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587761
Record name 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103889-37-8
Record name 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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